Payload Potency: Auristatin E vs. MMAE in Cell-Free Tubulin Polymerization Assays
Auristatin E demonstrates comparable in vitro potency to monomethyl auristatin E (MMAE) against human cancer cell lines, with IC50 values in the low nanomolar range. Specifically, free Auristatin E exhibits an IC50 of 5.03 nM against A549 lung adenocarcinoma cells . In contrast, free MMAE shows a range of IC50 values, including 0.07 nM against BJAB and WSU-DLCL2 lymphoma lines . This indicates that Auristatin E retains high cytotoxic potential and serves as an effective payload when conjugated via the aminobenzenesulfonic linker .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.03 nM (Auristatin E, free drug) |
| Comparator Or Baseline | IC50 range: 0.07 nM (MMAE, free drug, BJAB/WSU-DLCL2) |
| Quantified Difference | ~72-fold difference in sensitivity depending on cell line context |
| Conditions | A549 cells (Auristatin E) vs. BJAB and WSU-DLCL2 lymphoma cells (MMAE); 72-hour exposure |
Why This Matters
Confirms Auristatin E as a high-potency payload suitable for ADC construction, with activity comparable to clinically validated MMAE.
